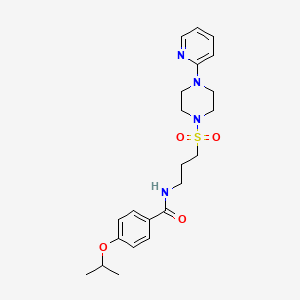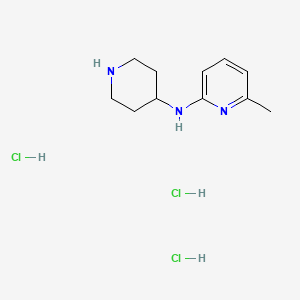
N-(4-(4-cyano-4-phenylpiperidine-1-carbonyl)oxazol-2-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-cyano-4-phenylpiperidine-1-carbonyl)oxazol-2-yl)isonicotinamide” is a complex organic compound. It contains several functional groups and rings, including a phenylpiperidine, a cyano group, a carbonyl group, an oxazole ring, and an isonicotinamide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenylpiperidine provides a rigid, three-dimensional structure, while the oxazole ring introduces a heterocyclic element . The cyano group, carbonyl group, and isonicotinamide would all contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a cyano group could increase its polarity .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Technology
The compound’s structural similarity to known liquid crystal materials suggests potential applications in the development of new liquid crystal displays (LCDs). Its cyano and phenyl groups could contribute to the dielectric anisotropy necessary for LCD operation. Research indicates that similar compounds can affect the dielectric relaxation, electric conductivity, and electro-optic properties of nematic liquid crystals .
Insecticidal Activity
Compounds with a cyano-phenylpiperidine structure have been investigated for their insecticidal properties, particularly targeting the ryanodine receptor (RyR) in insects. This receptor is a promising target for novel insecticides. The compound could be a lead structure for the development of new insecticides with high efficacy against pests like the diamondback moth .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c23-15-22(17-4-2-1-3-5-17)8-12-27(13-9-22)20(29)18-14-30-21(25-18)26-19(28)16-6-10-24-11-7-16/h1-7,10-11,14H,8-9,12-13H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGMOYKRALMQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)
![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2921932.png)

![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2921937.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2921940.png)



![5-Chloro-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2921947.png)

